Product packaging for Vanillyl beta-D-glucopyranoside(Cat. No.:)

Vanillyl beta-D-glucopyranoside

Cat. No.: B1259215
M. Wt: 316.3 g/mol
InChI Key: XNUBWLDOGBNCKT-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillyl beta-D-glucopyranoside is a phenolic β-D-glucoside of significant interest in phytochemical and flavor research. This compound belongs to a class of glucosylated phenolics where a sugar moiety is bound to a vanillin-related aglycone, a structural feature shared with other significant natural products like glucovanillin . In natural systems, such as in the vanilla orchid ( Vanilla planifolia ), analogous glucosides serve as stable, non-volatile storage forms of aroma compounds . The characteristic flavor and aroma are released through enzymatic hydrolysis by endogenous β-glucosidases during the curing process of the vanilla bean . β-Glucosidases (β-D-glucoside glucohydrolase, EC 3.2.1.21) are a broad class of enzymes that catalyze the hydrolysis of β-glycosidic linkages, releasing glucose and the corresponding aglycone . Consequently, this compound is a valuable substrate for researchers studying the activity, specificity, and kinetics of these enzymes. Beyond flavor science, its applications extend to investigations in plant biochemistry and natural product biosynthesis, providing insights into the pathways that produce vanillin and related compounds . Research into similar vanillin-derived hybrids also highlights the potential of such structures in bioactivity studies . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O8 B1259215 Vanillyl beta-D-glucopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O8

Molecular Weight

316.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(4-hydroxy-3-methoxyphenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O8/c1-20-9-4-7(2-3-8(9)16)6-21-14-13(19)12(18)11(17)10(5-15)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

XNUBWLDOGBNCKT-RKQHYHRCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)COC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Natural Occurrence and Phytochemical Context of Vanillyl β D Glucopyranoside

Distribution and Localization in Plant Species

The presence and storage of Vanillyl β-D-glucopyranoside are well-documented in specific plant tissues and at the subcellular level, particularly in the vanilla orchid.

Vanilla planifolia, a species of vanilla orchid, is the primary commercial source of natural vanillin (B372448). In this plant, vanillin is stored in the form of its non-volatile glucoside, Vanillyl β-D-glucopyranoside, also known as glucovanillin (B191341). nih.gov This storage mechanism is a detoxification strategy, as free vanillin can be toxic to plant cells at high concentrations. nih.gov The biosynthesis of vanillin and its subsequent glucosylation to Vanillyl β-D-glucopyranoside is a complex process that is not yet fully elucidated. rutgers.eduresearchgate.netnih.gov

Research has shown that Vanillyl β-D-glucopyranoside is not uniformly distributed throughout the vanilla pod. Instead, it preferentially accumulates in the inner tissues of the pod. nih.gov Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has revealed that the highest concentrations of this compound are found within the mesocarp and placental laminae of the vanilla pod. nih.gov These tissues are located in the central part of the pod, surrounding the seeds.

Table 1: Distribution of Vanillyl β-D-glucopyranoside in Vanilla planifolia Pod Tissues

Tissue Presence of Vanillyl β-D-glucopyranoside
Mesocarp High
Placental Laminae High
Epicarp (Outer layer) Low to negligible

At the subcellular level, Vanillyl β-D-glucopyranoside is primarily stored within the vacuoles of the plant cells. nih.gov This sequestration within the vacuole serves to separate the glucoside from the β-glucosidase enzymes that can hydrolyze it to release free vanillin. Furthermore, studies have identified re-differentiated chloroplasts, termed phenyloplasts, as another site of accumulation for Vanillyl β-D-glucopyranoside. nih.gov The entire biosynthetic machinery for converting phenylalanine to Vanillyl β-D-glucopyranoside has been found to be present in chloroplasts. nih.gov

Juglans mandshurica Maxim., commonly known as the Manchurian walnut, is a tree species recognized for its rich and diverse phytochemical profile. frontiersin.orgnih.gov The various parts of this plant, including the green walnut husks, are sources of over 400 different compounds, such as quinones, phenolics, flavonoids, and various glycosides. frontiersin.orgnih.govresearchgate.netnih.gov While the plant is a known producer of a wide array of phenolic and glycosidic compounds, the specific presence of Vanillyl β-D-glucopyranoside has not been explicitly documented in the available scientific literature. frontiersin.orgnih.govoup.comresearchgate.netnih.govresearchgate.netfigshare.com The immature exocarp of the Manchurian walnut is known to contain juglone, a toxic allelopathic agent. oup.com

Arylalkyl glycosides are a class of naturally occurring compounds characterized by a sugar moiety linked to an aromatic (aryl) group via an alkyl chain. gerli.commdpi.comresearchgate.netnih.gov This structural arrangement is found in a variety of plant secondary metabolites. frontiersin.org While Vanilla planifolia is the most well-known source of Vanillyl β-D-glucopyranoside, the broader class of arylalkyl glycosides is distributed across the plant kingdom. gerli.com However, specific examples of other plant species that naturally produce significant quantities of Vanillyl β-D-glucopyranoside are not extensively reported in the scientific literature.

Vanilla planifolia (Vanilla Orchid)

Co-occurrence with Related Phenolic Metabolites

In Vanilla planifolia, Vanillyl β-D-glucopyranoside is found alongside a suite of other structurally related phenolic compounds. scielo.org.mx These co-occurring metabolites are often precursors or byproducts of the vanillin biosynthetic pathway. nih.govresearchgate.netresearchgate.netunivr.itresearchgate.net The presence and relative abundance of these compounds can vary depending on the developmental stage of the vanilla pod.

The following table details some of the key phenolic metabolites that co-occur with Vanillyl β-D-glucopyranoside in Vanilla planifolia.

**Table 2: Phenolic Metabolites Co-occurring with Vanillyl β-D-glucopyranoside in *Vanilla planifolia***

Compound Chemical Class Role in Biosynthesis
Vanillin Phenolic Aldehyde Aglycone of Vanillyl β-D-glucopyranoside
Vanillic acid Phenolic Acid Oxidation product of vanillin
Vanillyl alcohol Phenolic Alcohol Reduction product of vanillin
p-Hydroxybenzaldehyde Phenolic Aldehyde Potential precursor or related metabolite
p-Hydroxybenzoic acid Phenolic Acid Oxidation product of p-hydroxybenzaldehyde
Ferulic acid Phenylpropanoid A key precursor to vanillin nih.gov
4-Coumaric acid Phenylpropanoid An earlier precursor in the pathway nih.gov

The metabolic profile of the vanilla pod is complex, and the interplay between these various phenolic compounds contributes to the final flavor and aroma profile of cured vanilla beans. scielo.org.mx

Biosynthesis Pathways of Vanillyl β D Glucopyranoside in Biological Systems

Plant-Based Biosynthetic Routes

In the realm of botany, the creation of vanillyl β-D-glucopyranoside is intricately linked to the broader phenylpropanoid pathway, a fundamental metabolic route for the synthesis of a vast array of plant secondary metabolites. This pathway, along with associated reactions, provides the necessary precursors and enzymatic transformations.

Phenylpropanoid Pathway Intermediates and Enzymes

The journey towards vanillyl β-D-glucopyranoside begins with the amino acid L-phenylalanine. A series of enzymatic reactions, characteristic of the phenylpropanoid pathway, sequentially modify this initial substrate. wikipedia.org

Key intermediates and the enzymes that catalyze their formation include:

t-Cinnamic Acid: Phenylalanine ammonia (B1221849) lyase (PAL) deaminates L-phenylalanine to produce t-cinnamic acid. wikipedia.org

p-Coumaric Acid: The cytochrome P450 enzyme, cinnamate (B1238496) 4-hydroxylase (C4H), hydroxylates the para position of t-cinnamic acid to yield p-coumaric acid. wikipedia.org

p-Coumaroyl CoA: 4-hydroxycinnamoyl-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A (CoA). wikipedia.org

Caffeoyl CoA: The subsequent steps involve the conversion of p-coumaroyl CoA to caffeoyl CoA, a critical branch point intermediate. wikipedia.org

Ferulic Acid: Caffeic acid O-methyltransferase (COMT) methylates caffeic acid to produce ferulic acid. wikipedia.org

The following table summarizes the key enzymes of the phenylpropanoid pathway leading to precursors of vanillyl β-D-glucopyranoside.

EnzymeAbbreviationFunction
Phenylalanine ammonia lyasePALDeaminates L-phenylalanine to t-cinnamic acid. wikipedia.org
Cinnamate 4-hydroxylaseC4HHydroxylates t-cinnamic acid to p-coumaric acid. wikipedia.org
4-hydroxycinnamoyl-CoA ligase4CLActivates p-coumaric acid to p-coumaroyl CoA. wikipedia.org
Caffeic acid O-methyltransferaseCOMTMethylates caffeic acid to form ferulic acid. wikipedia.org

Non-β-Oxidative Pathway Intermediates and Enzymes

The conversion of ferulic acid to vanillin (B372448), a direct precursor to vanillyl alcohol, can proceed through a non-β-oxidative pathway. This route involves a two-step process.

The key enzymes and transformations in this pathway are:

Feruloyl-CoA Synthetase: This enzyme activates ferulic acid to feruloyl-CoA.

Enoyl-CoA Hydratase/Aldolase: This bifunctional enzyme hydrates and then cleaves feruloyl-CoA to yield vanillin and acetyl-CoA.

Vanillin is then subsequently reduced to vanillyl alcohol.

Role of UDP-Glycosyltransferases (UGTs) in Glucosylation

The final step in the biosynthesis of vanillyl β-D-glucopyranoside is the attachment of a glucose molecule to vanillyl alcohol. This crucial reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov UGTs are a large and diverse family of enzymes that play a vital role in the glycosylation of a wide range of small molecules in plants, including secondary metabolites. nih.gov

In this specific biosynthetic context, a UGT utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor and vanillyl alcohol as the acceptor molecule. The enzyme facilitates the transfer of the glucosyl moiety from UDP-glucose to the hydroxyl group of vanillyl alcohol, forming vanillyl β-D-glucopyranoside and releasing UDP. nih.gov The glucosylation of vanillyl alcohol not only contributes to its storage and transport within the plant but also modulates its chemical properties.

Precursor Compounds (e.g., 4-coumaric acid, vanillin, vanillyl alcohol)

Several key compounds serve as direct or indirect precursors in the biosynthesis of vanillyl β-D-glucopyranoside.

4-Coumaric Acid: As an early intermediate in the phenylpropanoid pathway, 4-coumaric acid is a foundational building block. wikipedia.org It undergoes several enzymatic transformations to ultimately yield vanillin and subsequently vanillyl alcohol. wikipedia.org

Vanillin: Vanillin is the immediate precursor to vanillyl alcohol. In the green seed pods of the vanilla orchid, vanillin is found in its glucosylated form, glucovanillin (B191341) (vanillin β-D-glucoside). wikipedia.org During the curing process, the enzyme β-glucosidase releases vanillin from this glucoside. wikipedia.org Vanillin can then be reduced to vanillyl alcohol.

Vanillyl Alcohol: This is the direct aglycone acceptor for the glucosylation step. The reduction of vanillin to vanillyl alcohol is a critical prerequisite for the final enzymatic reaction catalyzed by UGTs to form vanillyl β-D-glucopyranoside.

Microbial Biosynthesis and Metabolic Engineering Approaches

The increasing demand for natural vanillin and its derivatives has spurred the development of microbial-based production platforms. Metabolic engineering of microorganisms offers a promising alternative to traditional plant extraction and chemical synthesis.

De Novo Biosynthesis from Primary Metabolites (e.g., Glucose)

Scientists have successfully engineered microorganisms, such as the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, to produce vanillin and its glucoside, vanillin β-D-glucoside, de novo from glucose. nih.gov This involves the introduction of heterologous genes encoding the necessary biosynthetic enzymes.

The engineered pathways typically start from intermediates of the host's primary metabolism, such as those in the shikimate pathway. For instance, 3-dehydroshikimic acid, a shikimate pathway intermediate derived from glucose, can be converted to protocatechuic acid. nih.gov Subsequent enzymatic steps, including methylation and reduction, lead to the formation of vanillin. nih.gov

The following table outlines some of the key enzymes used in the de novo microbial biosynthesis of vanillin precursors.

EnzymeSource Organism (in engineered microbes)Function in the Engineered Pathway
3-dehydroshikimate dehydratasePodospora pauciseta (a dung mold)Converts 3-dehydroshikimate to protocatechuic acid. nih.gov
Aromatic carboxylic acid reductase (ACAR)Nocardia genus (bacterium)Reduces vanillic acid to vanillin. nih.gov
O-methyltransferaseHomo sapiensMethylates protocatechuic acid to form vanillic acid. nih.gov
UDP-glycosyltransferaseArabidopsis thalianaConverts vanillin to vanillin β-D-glucoside. nih.gov
Engineered Yeast Strains (Schizosaccharomyces pombe, Saccharomyces cerevisiae)

Engineered yeast strains have emerged as promising platforms for the de novo biosynthesis of Vanillyl β-D-glucopyranoside from simple sugars like glucose. nih.govnih.gov

Schizosaccharomyces pombe : Researchers have successfully established a biosynthetic pathway in fission yeast, leading to the production of vanillin and its glucoside. nih.govnih.gov By introducing a set of heterologous genes, they achieved a productivity of 65 mg/liter of vanillin. nih.govnih.gov A key strategy to enhance production involved the introduction of a UDP-glycosyltransferase from Arabidopsis thaliana, which converts the more toxic vanillin into the less toxic Vanillyl β-D-glucopyranoside, allowing for greater accumulation. nih.govnih.govresearchgate.net

Saccharomyces cerevisiae : Baker's yeast has also been a workhorse for metabolic engineering to produce vanillin and its glucoside. nih.govresearchgate.net Similar to S. pombe, a de novo pathway was constructed, resulting in vanillin production. nih.gov However, a significant challenge in S. cerevisiae is the native enzymatic reduction of vanillin to vanillyl alcohol. biorxiv.org To address this, multidimensional engineering approaches have been employed, including the systematic deletion of oxidoreductases to improve vanillin accumulation. researchgate.net By combining pathway optimization with strategies to increase the supply of cofactors like NADPH and S-adenosylmethionine (SAM), researchers have significantly increased vanillin titers. researchgate.netacs.org One study reported a final strain with 24 genetic modifications that produced 365.55 ± 7.42 mg/L of vanillin under shake-flask conditions. researchgate.net Another study achieved a vanillin titer of 533.0 mg/L in flask shake fermentation through a feeding strategy. acs.org The introduction of UDP-glycosyltransferases in these engineered strains facilitates the final conversion to Vanillyl β-D-glucopyranoside. dtu.dkgoogle.com

Engineered Bacterial Systems (Acinetobacter baylyi ADP1)

The bacterium Acinetobacter baylyi ADP1 has been engineered to produce Vanillyl β-D-glucopyranoside from lignin-derived aromatic monomers. researchgate.net This approach leverages the natural ability of some bacteria to break down complex aromatic compounds. The engineered pathway in A. baylyi ADP1 involves three key enzymatic steps to convert protocatechuate (PCA), a common lignin (B12514952) breakdown product, into Vanillyl β-D-glucopyranoside. researchgate.net

Heterologous Gene Expression for Pathway Construction

The construction of these biosynthetic pathways relies on the introduction of specific genes from various organisms to create a functional metabolic route in the host organism. nih.govresearchgate.net

Enzymes: 3-Dehydroshikimate Dehydratase, Aromatic Carboxylic Acid Reductase (ACAR), O-Methyltransferase (OMT), Vanillin Synthase (VpVAN), UDP-Glycosyltransferases (e.g., UGT71C2, UGT72B1, UGT72E2, UGT84A2, UGT89B1, UGT85B1)

A suite of enzymes is required to build the pathway from a central metabolite like 3-dehydroshikimate to Vanillyl β-D-glucopyranoside.

3-Dehydroshikimate Dehydratase (3DSD) : This enzyme catalyzes the conversion of 3-dehydroshikimic acid, an intermediate in the shikimate pathway, to protocatechuic acid. nih.govacs.orgresearchgate.net Genes encoding this enzyme have been sourced from organisms like the dung mold Podospora pauciseta. nih.govnih.gov

Aromatic Carboxylic Acid Reductase (ACAR) : ACAR is a crucial enzyme that reduces vanillic acid to vanillin. nih.govresearchgate.netnih.gov This enzyme has been sourced from various bacteria, including Nocardia species and Mycobacterium abscessus. nih.govelsevierpure.com The activity of some ACARs, particularly in yeast, requires post-translational activation by a phosphopantetheinyl transferase (PPTase), which has been co-expressed from organisms like Corynebacterium glutamicum. nih.govnih.gov

O-Methyltransferase (OMT) : OMTs are responsible for the methylation of a hydroxyl group on an aromatic ring. nih.govwikipedia.org In the context of vanillin biosynthesis, they convert protocatechuic acid to vanillic acid. nih.govnih.gov The OMT gene from Homo sapiens has been successfully used in engineered yeast. nih.govnih.gov

Vanillin Synthase (VpVAN) : This enzyme, identified in Vanilla planifolia, is proposed to directly convert ferulic acid and its glucoside into vanillin and Vanillyl β-D-glucopyranoside, respectively. ku.dkresearchgate.netoup.com However, there is some debate in the scientific community about its precise function, with some studies suggesting it may be part of a larger enzyme complex with different substrate preferences. nih.gov

UDP-Glycosyltransferases (UGTs) : UGTs are a large family of enzymes that transfer a glycosyl group from a UDP-sugar to an acceptor molecule. frontiersin.org In the biosynthesis of Vanillyl β-D-glucopyranoside, UGTs catalyze the final step of attaching a glucose molecule to vanillin. google.comresearchgate.net Several UGTs have been identified and utilized for this purpose, including UGT72E2 from Arabidopsis thaliana, which shows high specificity towards vanillin. google.com Other UGTs like UGT71C2, UGT72B1, UGT84A2, UGT89B1, and UGT85B1 have also been explored. nih.gov

Table 1: Key Enzymes in Engineered Vanillyl β-D-Glucopyranoside Biosynthesis

Enzyme Function Source Organism(s) (Examples)
3-Dehydroshikimate Dehydratase (3DSD) Converts 3-dehydroshikimic acid to protocatechuic acid Podospora pauciseta nih.govnih.gov
Aromatic Carboxylic Acid Reductase (ACAR) Reduces vanillic acid to vanillin Nocardia sp., Mycobacterium abscessus nih.govelsevierpure.com
O-Methyltransferase (OMT) Methylates protocatechuic acid to vanillic acid Homo sapiens nih.govnih.gov
Vanillin Synthase (VpVAN) Proposed to convert ferulic acid to vanillin Vanilla planifolia ku.dkresearchgate.net
Strategic Gene Knockouts for Enhanced Production

To optimize the production of Vanillyl β-D-glucopyranoside, it is often necessary to eliminate competing metabolic pathways in the host organism. nih.govnih.gov A common issue is the reduction of the desired product, vanillin, to the less valuable vanillyl alcohol by endogenous alcohol dehydrogenases. nih.govbiorxiv.org In Saccharomyces cerevisiae, the knockout of the ADH6 gene, which encodes an alcohol dehydrogenase, has been shown to prevent this reduction and improve vanillin accumulation. nih.govnih.gov Similarly, in bacterial systems, deleting genes responsible for vanillin degradation is a key strategy. researchgate.net

Biotransformation of Precursors (e.g., ferulic acid, lignin monomers)

An alternative to de novo synthesis is the biotransformation of readily available precursor molecules into Vanillyl β-D-glucopyranoside.

Ferulic Acid : Ferulic acid, a compound abundant in plant cell walls, can be used as a precursor for vanillin production. researchgate.netnih.gov Some microorganisms, including certain strains of lactic acid bacteria, can convert ferulic acid to vanillin. researchgate.netnih.gov The enzyme vanillin synthase (VpVAN) is also known to act on ferulic acid. nih.gov

Lignin Monomers : Lignin, a complex polymer found in wood, is a rich source of aromatic monomers that can be converted into valuable compounds. acs.org As mentioned earlier, engineered Acinetobacter baylyi ADP1 can utilize lignin-derived compounds like protocatechuate for the production of Vanillyl β-D-glucopyranoside. researchgate.net

Hairy Root Cultures for Compound Production (Beta vulgaris)

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, offer a plant-based system for producing secondary metabolites. nih.govresearchgate.net

Beta vulgaris : Transgenic hairy root cultures of beet (Beta vulgaris) have been developed to produce vanillin and related compounds. frontiersin.orgnih.gov By introducing the VpVAN gene from Vanilla planifolia, these hairy root cultures were able to synthesize vanillin, vanillyl alcohol, and 4-hydroxybenzoic acid. frontiersin.orgnih.gov The production of these compounds could be further enhanced by elicitation with plant stress hormones like methyl jasmonate and salicylic (B10762653) acid. frontiersin.orgnih.gov This approach presents a promising alternative for the production of vanilla flavor compounds in a contained and controlled plant-based system. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
3-Dehydroshikimic acid
4-Hydroxybenzoic acid
4-vinylguaiacol
Acetosyringone
Caffeic acid
Ferulic acid
Glucose
Lignin
Methyl jasmonate
p-Coumaric acid
Protocatechuic acid
Protocatechualdehyde
Salicylic acid
S-adenosylmethionine
Vanillic acid
Vanillin
Vanillyl alcohol

Enzymatic Hydrolysis and Biotransformation Studies

Role of β-Glucosidases in Hydrolytic Processes

β-Glucosidases (EC 3.2.1.21) are hydrolytic enzymes that catalyze the removal of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. nih.govwikipedia.org In the context of vanillyl beta-D-glucopyranoside, this action releases the aromatic aglycone. These enzymes are ubiquitous in plants, where they are involved in numerous physiological processes, including defense, phytohormone activation, and the release of aromatic compounds from their glycosylated storage forms. nih.govnih.gov

In plants such as the vanilla orchid (Vanilla planifolia), this compound (commonly known as glucovanillin) serves as the primary precursor to vanillin (B372448). The hydrolysis of this glucoside is catalyzed by an endogenous β-glucosidase. nih.gov Studies on vanilla beans have shown that the activity of this β-glucosidase is distributed in a pattern that closely mirrors the location of its substrate, glucovanillin (B191341). nih.gov Enzyme activity is weak in the outer layers of the bean (epicarp and mesocarp) but increases significantly toward the center, particularly in the placental and papillae regions where glucovanillin is concentrated. nih.gov This co-localization suggests a tightly regulated system for aroma development. The enzyme is crucial during the "curing" process, where heat treatment disrupts cellular structures, allowing the enzyme to access its substrate and initiate the hydrolytic reaction that liberates vanillin. researchgate.net

To prevent premature hydrolysis and potential cytotoxicity from the aglycone, plants employ a strategy of subcellular compartmentalization, separating the glycoside substrate from its hydrolytic enzyme. nih.gov In vanilla bean cells, glucovanillin is primarily stored within the large central vacuole of mesocarp and endocarp cells. nih.gov Conversely, the β-glucosidase enzyme is localized in the cytoplasm and potentially the periplasmic space (the area between the cell membrane and the cell wall). nih.gov

The hydrolysis is initiated through a process of decompartmentation, which occurs when the structural integrity of the cell is compromised. nih.gov During the curing of vanilla, physical and thermal treatments cause the loss of membrane integrity, breaking down the tonoplast (vacuolar membrane) and allowing the vacuolar glucovanillin to mix with the cytoplasmic β-glucosidase. nih.govresearchgate.net This controlled release mechanism is a common plant defense strategy, ensuring that reactive compounds are only released upon tissue damage, such as during herbivory or microbial attack. nih.gov

The rate of enzymatic hydrolysis of this compound is sensitive to several environmental factors, including temperature, pH, and the presence of solvents like ethanol (B145695). In vivo studies on vanilla pods during the curing process show that temperature significantly affects the rate of vanillin release. Heat treatments at 50°C, 55°C, and 60°C are used to initiate the process by denaturing some proteins and causing decompartmentation, though much of the β-glucosidase itself is also denatured at these temperatures. researchgate.net One study found that treating green vanilla pods at 30°C resulted in a higher vanillin content after 12 hours compared to treatment at 40°C. semanticscholar.org The optimal conditions for in vitro assays of vanilla β-glucosidase have been reported at a pH of 7.0 and a temperature of 40°C. nih.gov

The presence of ethanol has been shown to inhibit the hydrolytic process. In one study, the addition of ethanol to the reaction mixture resulted in a lower yield of vanillin from glucovanillin hydrolysis. semanticscholar.org However, some microbial β-glucosidases exhibit significant ethanol tolerance. For instance, a β-glucosidase from the yeast Pichia ofunaensis retained over 85% of its activity after 120 hours at pH 3.5 in the presence of 15% ethanol. nih.gov

Table 1: Factors Affecting β-Glucosidase Activity on Vanillin Glucosides

FactorEnzyme SourceObservationReference
TemperatureVanilla planifolia (in vivo)Higher vanillin yield at 30°C compared to 40°C. semanticscholar.org
TemperatureVanilla planifolia (in vitro assay)Assay conducted at 40°C. nih.gov
TemperatureTrichosporon multisporum (yeast)Optimal temperature of 55°C. nih.gov
pHVanilla planifolia (in vitro assay)Assay conducted at pH 7.0. nih.gov
pHPichia ofunaensis / T. multisporum (yeast)Optimal pH range of 5.5-6.0. nih.gov
pHBacillus altitudinis JYY-02Optimal pH of 5.6 for recombinant enzyme. nih.gov
EthanolVanilla planifolia (in vivo)Addition of ethanol resulted in lower vanillin content. semanticscholar.org
EthanolPichia ofunaensis (yeast)Retained >85% activity in 15% ethanol at pH 3.5. nih.gov

Microbial Biotransformation and Enzyme Involvement

Microorganisms are a rich source of β-glucosidases and are widely used in biotechnological processes for the transformation of glycosides. nih.govsciepub.com These enzymes can be intracellular, extracellular, or cell-bound and play a key role in the microbial metabolism of plant-based compounds. sciepub.com

Bacteria, including various Bacillus species, are known to produce β-glucosidases capable of hydrolyzing plant-derived glucosides. nih.gov For example, the strain Bacillus altitudinis JYY-02 was found to secrete a thermostable β-glucosidase that effectively hydrolyzes the β-glucosidic linkage in geniposide, a compound structurally similar to this compound. nih.gov The recombinant form of this enzyme exhibited optimal activity at 60°C and pH 5.6. nih.gov Such enzymes are significant as they can function under industrial processing conditions.

Furthermore, studies on gut commensals like Bifidobacterium show that the ability to express β-glucosidase activity and ferment plant glucosides is a common, though species-specific, trait. mdpi.com This indicates that colonizing microorganisms in various environments possess the enzymatic machinery to cleave β-D-glucosidic bonds, releasing aglycones from dietary or environmental glycosides. mdpi.com

Cultured plant cells offer a contained system for studying the biotransformation of exogenous compounds. When cultured cells of Eucalyptus perriniana were supplied with vanillin, they efficiently converted it into several products, including this compound (referred to as vanillin 4-O-β-D-glucopyranoside in the study) and 4-O-β-D-glucopyranosylvanillyl alcohol. sciepub.com The process involves an initial glycosylation of vanillin to form its glucoside. Subsequently, the cells can reduce the aldehyde group of the glucosylated vanillin to an alcohol, yielding the glucoside of vanillyl alcohol. sciepub.com The time-course analysis of this biotransformation reveals a dynamic interplay of glycosylation, reduction, and potentially hydrolysis/transglycosylation reactions, demonstrating the complex metabolic capabilities of these cultured cells. sciepub.com

Table 2: Biotransformation of Vanillin by Cultured Eucalyptus perriniana Cells

SubstrateProductYieldReference
VanillinVanillyl alcohol2% sciepub.com
Vanillin 4-O-β-D-glucopyranoside20% sciepub.com
4-O-β-D-glucopyranosylvanillyl alcohol70% sciepub.com

Products of Hydrolysis (e.g., vanillin, vanillyl alcohol, glucose)

The enzymatic hydrolysis of this compound, also known as glucovanillin, is a key process in the generation of vanilla flavor. This biotransformation primarily involves the cleavage of the β-glycosidic bond, releasing the aromatic aglycone and the sugar moiety. The principal enzyme responsible for this reaction is β-glucosidase.

The primary products of the enzymatic hydrolysis of this compound are vanillin and glucose. nih.gov This reaction is fundamental to the development of the characteristic flavor of vanilla during the curing process of vanilla beans (Vanilla planifolia Andrews). nih.gov Within the vanilla bean, glucovanillin is stored in the vacuoles of cells, while the β-glucosidase enzyme is located in the cytoplasm and/or periplasmic space. nih.gov The curing process induces cellular decompartmentation, allowing the enzyme to come into contact with its substrate and catalyze the hydrolysis. nih.gov

Beyond the primary hydrolysis, the resulting product, vanillin, can undergo further biotransformation by various microorganisms, leading to the formation of other related compounds, most notably vanillyl alcohol. Several fungal and yeast species are capable of reducing the aldehyde group of vanillin to an alcohol group, yielding vanillyl alcohol. nih.gov For instance, the yeast strain Cystobasidium laryngis has demonstrated the ability to convert vanillin to vanillyl alcohol. nih.govresearchgate.net Similarly, cultured plant cells of Eucalyptus perriniana can convert exogenously supplied vanillin into both vanillyl alcohol and its glucoside, 4-O-β-D-glucopyranosylvanillyl alcohol. researchgate.net

The enzymatic pathways are not limited to reduction. In some microbial systems, vanillin can be oxidized to vanillic acid, which can then be further metabolized. nih.gov However, in the context of hydrolysis products, vanillyl alcohol represents a significant secondary biotransformation product from the initial vanillin released.

The table below summarizes the products generated from the enzymatic hydrolysis and subsequent biotransformation of this compound and its aglycone, vanillin, as documented in various research studies.

SubstrateEnzyme/OrganismPrimary ProductsSecondary/Biotransformation ProductsSource
This compound (Glucovanillin)β-Glucosidase (from Vanilla planifolia)Vanillin, GlucoseN/A nih.gov
VanillinCystobasidium laryngisN/AVanillyl alcohol nih.govresearchgate.net
VanillinCultured cells of Eucalyptus perrinianaN/AVanillyl alcohol, 4-O-β-D-glucopyranosylvanillyl alcohol researchgate.net
Vanillic AcidNocardia sp.N/AVanillyl alcohol, Guaiacol (B22219) nih.gov

Detailed research findings indicate that the efficiency of these biotransformations can be influenced by the specific microbial strain and culture conditions. For example, studies with Nocardia sp. demonstrated that when fed vanillic acid, the culture produced a significant yield of guaiacol through decarboxylation (69%) and a smaller yield of vanillyl alcohol through reduction (11%), with vanillin as a transient intermediate. nih.gov

Furthermore, the reverse reaction, glycosylation, can also occur. Maltase from Saccharomyces cerevisiae has been used to synthesize a novel glucoside, 4-hydroxy-3-methoxybenzyl-α-D-glucopyranoside, from vanillyl alcohol and maltose (B56501). researchgate.netnih.gov This highlights the dynamic nature of enzymatic processes involving these related compounds. The hydrolysis of such glucosides is also a subject of study, with research showing that an α-D-glucopyranoside of vanillyl alcohol could be hydrolyzed by enzymes present in the brush border membrane of enterocytes. nih.gov

Chemical and Chemo Enzymatic Synthesis Methodologies

Glycosylation Reactions for Arylalkyl Glucosides

Glycosylation reactions are a cornerstone of carbohydrate chemistry, enabling the formation of a glycosidic bond between a glycosyl donor and a hydroxyl group of an acceptor molecule, in this case, vanillyl alcohol.

Achieving stereoselectivity is a critical challenge in glycosylation. For the synthesis of Vanillyl beta-D-glucopyranoside, a 1,2-trans-glycosidic linkage is required. This is often accomplished through neighboring group participation, where a participating group at the C-2 position of the glycosyl donor, such as an acetyl group, influences the stereochemical outcome of the reaction, leading to the exclusive formation of the β-anomer. wikipedia.orglibretexts.org This strategy is fundamental to methods like the Koenigs-Knorr reaction. wikipedia.orglibretexts.org

The success of a glycosylation reaction hinges on the appropriate choice of a glycosyl donor and a promoter. Acetylated glycosyl bromides, such as acetobromoglucose, are commonly used glycosyl donors. wikipedia.orgwikipedia.org These donors are activated by promoters, which are typically heavy metal salts. Promoters like silver carbonate, silver oxide, and mercuric cyanide facilitate the reaction by activating the glycosyl donor and promoting the formation of the glycosidic bond. wikipedia.orgnih.gov More recent modifications of these methods have explored a variety of promoters to optimize reaction conditions and yields. wikipedia.orgslideshare.net

The Koenigs-Knorr reaction, a classic and widely used method for glycoside synthesis, involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as silver carbonate. wikipedia.orgwikipedia.org In the context of this compound synthesis, this would involve reacting an acetylated glucopyranosyl bromide with vanillyl alcohol. The mechanism proceeds through the formation of an oxocarbenium ion intermediate. wikipedia.org The presence of an acetyl group at the C-2 position of the glucose donor facilitates neighboring group participation, leading to the formation of a dioxolanium ion. Subsequent SN2 attack by the hydroxyl group of vanillyl alcohol results in the formation of the desired β-glycosidic bond with inversion of configuration at the anomeric center. wikipedia.orglibretexts.org

Key Features of Koenigs-Knorr ReactionDescription
Glycosyl Donor Typically an acetylated glycosyl halide (e.g., acetobromoglucose). wikipedia.orgwikipedia.org
Glycosyl Acceptor An alcohol, in this case, vanillyl alcohol.
Promoter Heavy metal salts like silver carbonate or silver oxide. wikipedia.org
Stereoselectivity The 1,2-trans product (β-glycoside) is favored due to neighboring group participation from the C-2 acetyl group. wikipedia.orglibretexts.org
Mechanism Involves the formation of an oxocarbenium ion and a subsequent SN2 attack. wikipedia.org

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild reaction conditions with high yields and specificity.

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can be employed in reverse to synthesize glycosides through a process called transglucosylation. In this reaction, a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. nih.gov For the synthesis of this compound, β-glucosidases from sources like almonds and maltase from Saccharomyces cerevisiae have been utilized. nih.govresearchgate.net These enzymes can catalyze the transfer of a glucose unit from a suitable donor, such as maltose (B56501) or D-glucose, to vanillyl alcohol. nih.govresearchgate.net For instance, β-glucosidase from sweet almond has been shown to exclusively yield β-glycosides in reactions with various carbohydrates. nih.gov

To maximize the efficiency of enzymatic synthesis, several reaction parameters must be optimized. These include substrate concentration, enzyme concentration, temperature, and pH. Research has shown that for the synthesis of a novel glucoside of vanillyl alcohol using maltase from Saccharomyces cerevisiae, the optimal conditions were found to be a temperature of 37°C, a maltose concentration of 60% (w/v), a pH of 6.6, and a vanillyl alcohol concentration of 158 mM. researchgate.net Under these optimized conditions, a yield of 90 mM of the glucoside was achieved. researchgate.net Similarly, the optimization of bioprocess variables, such as pH and phosphate (B84403) concentration, has been shown to significantly impact the yield and selectivity of related biotransformations. nih.gov

ParameterOptimal Condition for Maltase-catalyzed Synthesis researchgate.net
Temperature 37°C
Maltose Concentration 60% (w/v)
pH 6.6
Vanillyl Alcohol Concentration 158 mM

One-pot Two-enzyme Methods

A common strategy in these systems involves pairing an enzyme responsible for generating an activated sugar donor, such as a sugar nucleotide, with a glycosyltransferase (GT) that catalyzes the transfer of the sugar moiety to an acceptor molecule (the aglycone). nih.govresearchgate.net This approach circumvents the need to add expensive and often unstable activated sugar donors directly to the reaction. mdpi.com

Research Findings

Research into one-pot enzymatic glycosylation has yielded several effective systems that demonstrate the viability of this approach. A prominent example is the synthesis of the C-glucoside nothofagin (B1679979), which utilizes a C-glycosyltransferase from rice (Oryza sativa, OsCGT) co-immobilized with a sucrose (B13894) synthase from soybean (Glycine max, GmSuSy). researchgate.net In this cascade, sucrose synthase uses sucrose and uridine (B1682114) 5'-diphosphate (UDP) to generate the activated sugar donor, uridine 5'-diphosphate glucose (UDP-glucose). researchgate.net The C-glycosyltransferase then transfers the glucose from UDP-glucose to the aglycone acceptor, phloretin (B1677691). researchgate.net This system showcases the power of in situ substrate generation and recycling.

Key advantages observed in these systems include:

High Conversion Rates: By continuously regenerating the necessary sugar donor and driving the reaction forward, these systems can achieve very high conversion rates. The nothofagin synthesis system achieved complete conversion of the phloretin substrate. researchgate.net Similarly, a system for producing 2-deoxy-scyllo-inosose (B3429959) from D-glucose using a polyphosphate glucokinase and a synthase achieved nearly full conversion. nih.gov

Catalyst Reusability: Immobilizing the enzymes on a solid support allows for their easy recovery and reuse over multiple reaction cycles, which is crucial for industrial-scale economic viability. researchgate.net

The table below summarizes the findings from a representative one-pot, two-enzyme system for the synthesis of nothofagin, illustrating the typical components and outcomes of such a cascade.

Table 1: Performance of a Co-immobilized Two-Enzyme System for Nothofagin Synthesis. researchgate.net
ParameterValue/Description
Enzyme 1 (Donor Generation)Sucrose Synthase (GmSuSy) from Glycine max
Enzyme 2 (Glycosylation)C-Glycosyltransferase (OsCGT) from Oryza sativa
Support Carrier for Co-immobilizationReliSorb SP400 (anionic carrier)
Sugar Donor PrecursorSucrose
Aglycone AcceptorPhloretin
Key Intermediate (Generated in situ)Uridine 5'-diphosphate glucose (UDP-glucose)
Optimal Activity Ratio (OsCGT:GmSuSy)~1.2
Overall Reaction Rate~0.2 mmol·h⁻¹·g⁻¹ catalyst
Final Product Concentration~52 g/L
Substrate ConversionComplete
UDP-glucose RecyclingThe system recycled the UDP-glucose cofactor 240 times.

Another relevant approach involves combining a phosphorylase with a synthase. For the synthesis of β-1,3-glucan, a thermostable sucrose phosphorylase and a β-1,3-glucan phosphorylase were used in a one-pot system. The sucrose phosphorylase generates glucose-1-phosphate from sucrose, which is then polymerized by the second enzyme. nih.gov This system achieved a 97.4% conversion of 500 mM sucrose in 6 hours when the enzymes were self-assembled to facilitate substrate channeling. nih.gov These findings underscore the versatility and efficiency of one-pot two-enzyme methodologies in synthesizing complex carbohydrates and glycosides.

Table 2: Comparison of Free vs. Self-Assembled Dual-Enzyme System for β-1,3-Glucan Synthesis. nih.gov
System TypeSubstrate (Sucrose)Reaction TimeConversion RateProductivity
Free Enzyme System150 mM3 h93.1%Not specified
Self-Assembled Dual-Enzyme System500 mM6 h97.4%13.2 g/L/h

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Vanillyl beta-D-glucopyranoside, enabling its separation from other phenolic compounds present in natural extracts, such as vanillin (B372448), vanillic acid, and p-hydroxybenzaldehyde.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and high-throughput method for the quantification of this compound. nih.gov A validated HPTLC method has been developed for its determination in vanilla fruits, beans, and extracts. researchgate.net This technique separates compounds based on their differential adsorption on a stationary phase as a solvent mixture, the mobile phase, moves across the plate. researchgate.net

The analysis is performed on HPTLC plates pre-coated with silica (B1680970) gel 60F254, which serves as the stationary phase. researchgate.net Following sample application, the plate is developed in a chamber saturated with a mobile phase, such as a mixture of n-hexane, chloroform, methanol (B129727), and acetic acid. researchgate.net This process allows for the simultaneous analysis of multiple samples. researchgate.net Quantification is achieved through spectrodensitometric scanning, where the absorbance of the separated spots is measured at specific wavelengths. researchgate.net A validated method has demonstrated good linearity for this compound in a concentration range of 24–120 ng per spot. researchgate.net

Table 1: HPTLC Method Parameters for this compound Quantification. researchgate.net
ParameterCondition
Stationary PhaseHPTLC glass plate precoated with silica gel 60F254
Mobile Phasen-hexane-chloroform-methanol-acetic acid (5:36:4:0.5, v/v/v/v)
DevelopmentVertical development in an automated chamber, saturated and preconditioned for 5 min
DetectionSpectrodensitometric scanning in absorbance mode at 254 nm, 280 nm, and 313 nm
Linearity Range24–120 ng/spot

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique for the separation, identification, and quantification of this compound (often referred to as glucovanillin (B191341) in literature) in vanilla extracts. wordpress.comugm.ac.id This method offers high resolution and sensitivity, making it ideal for analyzing complex mixtures. ugm.ac.id

Typically, a reversed-phase HPLC approach is employed, using a C18 column as the stationary phase. ugm.ac.id The separation is achieved by pumping a mobile phase, usually a mixture of acidified water and an organic solvent like methanol or acetonitrile, through the column. wordpress.comugm.ac.id The components of the sample are separated based on their differing affinities for the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, with monitoring at wavelengths around 270 nm or 280 nm. wordpress.comugm.ac.id The purity of isolated this compound can be estimated by treating the compound with β-glucosidase, which hydrolyzes it to release vanillin, and then quantifying the resulting vanillin content via HPLC. nih.gov

Table 2: Examples of HPLC Conditions for this compound (Glucovanillin) Analysis.
ParameterCondition 1 wordpress.comCondition 2 ugm.ac.id
Stationary PhaseNot specified, reversed-phaseC18 Column
Mobile PhaseWater with 1.25% acetic acid and methanol (90:10, v/v)Methanol-acidified water (10:90, v/v)
Elution ModeIsocraticNot specified
Flow Rate8 mL/min~4 mL/min
DetectionUV at 270 nmUV at 280 nm

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

While chromatography is effective for separation and quantification, spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. In techniques like liquid secondary ion mass spectrometry (LSIMS), the molecule is ionized, and its mass-to-charge (m/z) ratio is determined. wordpress.com A key fragmentation pathway for glycosides involves the cleavage of the glycosidic bond. semanticscholar.org For this compound, this results in the neutral loss of the glucose moiety (162 Da), producing a prominent fragment ion corresponding to the aglycone (the vanillyl portion). semanticscholar.orguab.edu This characteristic loss is a strong indicator for the presence of a hexose (B10828440) sugar like glucose attached to an aglycone. uab.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for detailed structural elucidation. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide data on the chemical environment of each atom in the molecule.

¹H NMR is used to determine the number and type of protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the vanillyl ring, the methoxy (B1213986) (-OCH₃) group protons, the methylene (B1212753) (-CH₂-) protons of the vanillyl alcohol moiety, and the protons of the glucopyranose ring. A critical piece of information is the chemical shift and coupling constant of the anomeric proton (H-1 of the glucose unit), which confirms the β-configuration of the glycosidic linkage. slu.se

¹³C NMR provides information on all carbon atoms in the molecule. slu.se The spectrum would display distinct signals for the carbons of the aromatic ring, the methoxy group, the methylene group, and the six carbons of the glucose unit. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic for confirming the pyranose ring form and the β-anomeric linkage. researchgate.net

Together, these spectroscopic techniques provide definitive evidence for the identity and precise structure of this compound, complementing the quantitative data obtained from chromatographic analyses. researchgate.net

Mechanism of Action in Biological Systems in Vitro Studies

Precursor Functionality: Hydrolysis to Bioactive Aglycones

Vanillyl beta-D-glucopyranoside functions as a storage and transport form of vanillin (B372448). nih.gov In nature, particularly in green vanilla beans, vanillin is stored as this compound. wikipedia.orgwikipedia.org This glucosylated form is more water-soluble and less toxic to living cells compared to free vanillin. nih.gov The release of the active vanillin molecule is dependent on the cleavage of the glycosidic bond, a reaction catalyzed by specific enzymes. wikipedia.org

The liberation of vanillin from its glucoside precursor is a well-documented enzymatic process. The key enzyme responsible for this hydrolysis is β-glucosidase. wikipedia.orgwikipedia.orgnih.gov

Enzymatic Hydrolysis: In Vanilla planifolia pods, the transition from the non-aromatic glucoside to the flavorful vanillin is a critical step during the curing process, mediated by endogenous β-glucosidases. wikipedia.orgnih.gov In vitro studies have replicated and optimized this process using commercial enzyme preparations. For instance, treatment of green vanilla beans with enzyme preparations under optimal β-glucosidase activity conditions (pH 4.2, 35°C) resulted in a significant release of vanillin. nih.gov One study demonstrated that a two-step enzymatic reaction using commercial pectinase (B1165727) and cellulase-containing products could efficiently hydrolyze glucovanillin (B191341) to vanillin. nih.gov This enzymatic approach can yield significantly higher amounts of vanillin compared to traditional extraction methods. nih.gov

Molecular Interactions of Released Vanillin: Once released, vanillin can engage in various molecular interactions. Quantum chemical analyses and molecular docking studies have investigated vanillin's interaction with crucial enzyme systems like cytochrome P450 (CYP450). rsc.org These studies show that vanillin has a high binding affinity for CYP450 isozymes, such as CYP2E1 and CYP1A2. The interaction can lead to potential mechanism-based inactivation of these enzymes through pathways like aldehyde deformylation, which was identified as the most energetically favorable route. rsc.org This involves the removal of vanillin's aldehyde group, forming intermediates that can react with the enzyme's heme moiety. rsc.org

Enzyme/SystemSubstrateActionOutcome
β-glucosidaseThis compoundHydrolysisRelease of free Vanillin and Glucose. wikipedia.orgnih.gov
Cytochrome P450 (CYP2E1, CYP1A2)VanillinBinding and potential inactivationAlteration of enzyme function. rsc.org

Intestinal Metabolism Studies (e.g., brush border membrane hydrolysis)

In vitro models simulating the human gastrointestinal tract have demonstrated that this compound can be hydrolyzed by enzymes present on the brush border membrane of intestinal enterocytes. nih.gov This suggests that when consumed, the glucoside can be broken down in the small intestine, releasing vanillin locally. This hydrolysis is a key step for the absorption and subsequent biological activity of the released vanillin. nih.gov

Studies on analogous glycosides, such as pyridoxine-5'-β-D-glucoside and p-nitrophenyl-β-D-glucopyranoside, provide further insight into this process. Research on rat small intestinal brush border membrane vesicles showed that the hydrolysis of these glucosides is catalyzed there. nih.govnih.gov The hydrolytic activity for pyridoxine-5'-β-D-glucoside was found to be closely correlated with lactase-phlorizin hydrolase (LPH) activity, suggesting LPH may be at least partially responsible for the hydrolysis of such β-glucosides. nih.gov This enzymatic action at the intestinal brush border allows for the release of the aglycone, which can then be absorbed by the intestinal cells. nih.gov

Study ModelGlucosideFindingsReference
In vitro digestion4-hydroxy-3-methoxybenzyl-α-D-glucopyranosideHydrolyzed on the brush border membrane of enterocytes. nih.gov
Rat small intestinal brush border fractionsPyridoxine-5'-β-D-glucosideHydrolytic activity was greater in the brush border than the cytosol and correlated with lactase activity. nih.gov
Rat small intestinal brush-border membrane vesiclesp-nitrophenyl-β-D-glucopyranosideTransported via a carrier-mediated system shared with D-glucose. nih.gov

Future Research Perspectives and Methodological Advancements

Elucidation of Novel Biosynthetic Enzymes and Pathways

The complete elucidation of the biosynthetic pathways leading to vanillyl beta-D-glucopyranoside in Vanilla planifolia and other organisms remains a critical research frontier. While significant progress has been made in identifying key enzymes, discovering novel biocatalysts and understanding their regulation is paramount for developing more efficient production strategies. mdpi.comacs.org

The biosynthesis is generally understood to originate from the phenylpropanoid pathway, where L-phenylalanine is converted through a series of enzymatic steps to key intermediates like ferulic acid and p-coumaric acid. mdpi.comresearchgate.net From these intermediates, several enzymatic routes can lead to vanillin (B372448), which is then glycosylated to form this compound. Key enzymes identified in these pathways include Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), Caffeic acid O-methyltransferase (COMT), and vanillin synthase. mdpi.comwikipedia.org The final, crucial step is catalyzed by a UDP-glucose dependent glycosyltransferase (UGT), which attaches a glucose molecule to vanillin. researchgate.netgoogle.commdpi.com

Future research aims to discover novel enzymes with improved characteristics, such as higher substrate specificity, enhanced stability, or greater catalytic efficiency. For instance, cytochrome P450 monooxygenases are known to perform challenging hydroxylation reactions on aromatic compounds and are a key area of investigation for novel functionalities. mdpi.commdpi.com Similarly, vanillyl alcohol oxidases (VAO) from various microorganisms like Penicillium simplicissimum are being explored for their ability to convert a range of phenolic precursors into vanillin. mdpi.comnih.gov The discovery of enzymes from extremophiles or through metagenomic screening of diverse environments could yield robust biocatalysts suitable for industrial processes.

Key Enzymes in Vanillin and this compound Biosynthesis

EnzymeAbbreviationFunctionSource Organism Example(s)Reference
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to trans-cinnamic acid.Vanilla planifolia mdpi.comresearchgate.net
Cinnamate-4-hydroxylaseC4HConverts trans-cinnamic acid to 4-coumaric acid.Vanilla planifolia mdpi.comresearchgate.net
Caffeic acid O-methyltransferaseCOMTCatalyzes the methylation of caffeic acid to ferulic acid.Homo sapiens, Arabidopsis thaliana researchgate.netresearchgate.net
Feruloyl-CoA synthetaseFCSActivates ferulic acid to feruloyl-CoA.Pseudomonas fluorescens, Streptomyces sp. researchgate.netmdpi.commdpi.com
Enoyl-CoA hydratase/aldolaseECHConverts feruloyl-CoA to vanillin.Pseudomonas fluorescens, Streptomyces sp. researchgate.netmdpi.commdpi.com
Carboxylic acid reductaseCARReduces vanillic acid to vanillin.Nocardia sp. researchgate.netnih.gov
Vanillyl alcohol oxidaseVAOOxidizes vanillyl alcohol to vanillin; can also convert other precursors like creosol.Penicillium simplicissimum mdpi.comnih.govwur.nl
UDP-glycosyltransferaseUGTTransfers glucose from UDP-glucose to vanillin, forming this compound.Arabidopsis thaliana researchgate.netgoogle.commdpi.com

Engineering Microbial and Plant Cell Factories for Sustainable Production

Metabolic engineering of microbial and plant cells offers a promising avenue for the sustainable, large-scale production of this compound from simple, renewable feedstocks like glucose. nih.govnih.gov The goal is to create "cell factories" that are optimized to channel metabolic flux towards the desired product. nih.govmdpi.com

Microbial hosts such as Escherichia coli and the yeast Saccharomyces cerevisiae are prime candidates for engineering due to their rapid growth, well-understood genetics, and established use in industrial fermentation. mdpi.commdpi.comnih.gov A key strategy involves the heterologous expression of the entire biosynthetic pathway, from a simple carbon source to this compound. nih.govresearchgate.net A significant advantage of producing the glucoside form is that it circumvents the issue of vanillin toxicity to the host cells, allowing for higher product accumulation. researchgate.netnih.govresearchgate.net

Future research in this area focuses on several key aspects:

Pathway Optimization: Fine-tuning the expression levels of pathway genes to avoid the accumulation of toxic intermediates and to balance metabolic load. researchgate.netmdpi.com

Host Strain Improvement: Deleting competing endogenous pathways that divert precursors or degrade the product. For example, knocking out alcohol dehydrogenase genes prevents the reduction of vanillin to the less desirable vanillyl alcohol. google.comnih.govgoogle.com

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors like ATP, NADPH, and S-adenosyl-L-methionine (SAM), which are often limiting factors in engineered pathways. researchgate.netmdpi.com

Feedstock Diversification: Engineering microbes to utilize inexpensive and abundant feedstocks derived from lignocellulosic biomass, such as xylose or glycerol, to improve the economic viability of the process. nih.gov

Plant Cell Culture: Developing engineered plant cell cultures of Vanilla planifolia or other species as a source of natural this compound, which could streamline production compared to traditional cultivation and curing. google.comresearchgate.net

Examples of Engineered Microbial Strains for Vanillin/Glucoside Production

Microbial HostKey Engineering StrategySubstrateMain ProductReference
Escherichia coliExpression of genes for conversion of tyrosine to vanillin; SAM regeneration system.Glucose, TyrosineVanillin mdpi.comnih.gov
Saccharomyces cerevisiaeDe novo pathway from glucose; expression of UGT; knockout of PDC1 and GDH1 to improve cofactor availability.GlucoseThis compound nih.govmdpi.com
Schizosaccharomyces pombeDe novo pathway from glucose; expression of 3DSD, ACAR, OMT, and UGT; knockout of ADH6.GlucoseThis compound nih.gov
Pichia acidilacticiRecombinant strain cultured with rice bran.Rice Bran (Ferulic Acid)Vanillin mdpi.com

Development of Advanced Biotransformation Strategies

Biotransformation, which uses whole microbial cells or isolated enzymes to convert a readily available precursor into a more valuable product, is a powerful strategy for producing this compound. researchgate.net These methods can offer high specificity and operate under mild conditions compared to purely chemical synthesis.

Current research focuses on converting natural precursors like ferulic acid (abundant in agricultural waste), eugenol (B1671780) (from clove oil), and vanillic acid into vanillin, which can then be glucosylated. mdpi.commdpi.comcore.ac.uk For example, the enzyme carboxylic acid reductase from Nocardia sp. can quantitatively reduce vanillic acid to vanillin in an ATP and NADPH-dependent reaction. nih.gov Another approach uses vanillyl alcohol oxidase (VAO), a flavoprotein that can catalyze the conversion of compounds like creosol and vanillylamine (B75263) into vanillin. nih.govwur.nlcore.ac.uk

Future advancements lie in:

Enzyme Engineering: Modifying enzymes to enhance their performance. Recently, a dioxygenase enzyme was engineered to directly convert ferulic acid to vanillin in a single, efficient step at room temperature, eliminating the need for coenzymes. chemistryviews.orgsciencedaily.com

Enzyme Immobilization: Attaching enzymes to solid supports to increase their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple cycles, thereby reducing process costs.

Enzyme Cascades: Designing one-pot reactions where multiple enzymes work in sequence to convert a starting material to the final product without the need to isolate intermediates. A bi-enzymatic cascade using a cytochrome P450 variant and a VAO variant has been demonstrated for the synthesis of vanillin from 3-methylanisole. mdpi.com

Whole-Cell Biocatalysts: Optimizing microbial strains specifically for biotransformation to improve precursor uptake, increase enzyme expression, and minimize byproduct formation.

Refinement of Chemo-enzymatic Synthesis Protocols

Chemo-enzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create efficient and highly selective synthetic routes. nih.gov This hybrid approach is particularly well-suited for the synthesis of complex molecules like glycosides, where the stereospecificity of enzymes can be leveraged to overcome challenges in traditional organic chemistry. nih.govmdpi.com

A common chemo-enzymatic strategy for this compound involves the enzymatic glycosylation of a vanillin derivative. researchgate.net For instance, vanillyl alcohol can be reacted with D-glucose in the presence of a β-glucosidase enzyme to directly form the β-glucoside linkage with high regioselectivity and stereoselectivity. researchgate.netnih.gov Another powerful technique involves the chemical synthesis of a mixture of anomers (α and β forms) of the glucoside, followed by the use of a specific enzyme, such as β-N-acetylhexosaminidase, to selectively hydrolyze and remove the undesired anomer, leaving the pure target compound. mdpi.com

Future research will focus on:

Novel Enzyme Discovery: Identifying glycosidases or glycosyltransferases with broader substrate scope or the ability to work in non-aqueous solvents, which can simplify downstream processing.

Process Integration: Developing streamlined processes where chemical and enzymatic steps are performed sequentially in a one-pot system to reduce purification steps, solvent waste, and reaction time.

Engineered Enzymes: Creating mutant enzymes with tailored properties, such as altered substrate specificity or enhanced stability under specific chemical conditions. For example, protein engineering has been used to improve a glycoside-3-oxidase for the synthesis of rare sugars, a strategy that could be adapted for vanillin derivatives. unl.pt

Chemo-enzymatic Approaches for Glycoside Synthesis

StrategyChemical StepEnzymatic Step (Enzyme Example)AdvantageReference
Direct Enzymatic GlycosylationSynthesis of alcohol acceptor (e.g., vanillyl alcohol).Transglucosylation with glucose donor using β-glucosidase.High stereoselectivity in forming the β-linkage. researchgate.netnih.gov
Selective Enzymatic HydrolysisNon-selective chemical glycosylation to produce an α/β anomeric mixture.Selective hydrolysis of the undesired anomer (e.g., β-anomer) using a specific glycosidase (e.g., β-N-acetylhexosaminidase).Purification of the desired anomer from a mixture. mdpi.com
Enzymatic Oxidation/Chemical ReductionPreparation of a protected glucoside substrate.Regioselective oxidation at a specific position (e.g., C3) using an engineered oxidase.Enables access to rare sugar structures via stereospecific enzymatic reaction followed by chemical modification. unl.pt

Integration of Multi-omics Data for Comprehensive Understanding

To rationally engineer highly efficient cell factories, a deep and comprehensive understanding of the organism's complex biological network is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of cellular processes, enabling researchers to move beyond single-gene modifications to holistic network engineering. nih.govyoutube.com

This integrative approach has already yielded significant insights into vanillin biosynthesis. For example, combined transcriptomic and metabolomic analyses of developing Vanilla planifolia pods have identified which genes are upregulated during periods of high vanillin accumulation, confirming the roles of specific enzymes and pathways. mdpi.comacs.org In another study, in silico metabolic modeling of S. cerevisiae (a type of systems biology approach) was used to predict gene knockout targets that would increase the availability of ATP and NADPH, which successfully led to a 1.6-fold increase in this compound production. mdpi.com

Future research will increasingly rely on these data-rich approaches:

Predictive Modeling: Developing more sophisticated computational models of cellular metabolism that can accurately predict the effects of genetic modifications before they are performed in the lab, saving time and resources.

Identifying Bottlenecks and Targets: Using multi-omics data to pinpoint rate-limiting steps, metabolic bottlenecks, or unknown regulatory mechanisms in biosynthetic pathways. acs.orgmdpi.com

Data Integration Platforms: Leveraging advanced computational tools and platforms, such as multi-omics factor analysis (MOFA), to integrate diverse datasets and uncover complex relationships between different biological layers, from genes to metabolites. nih.govnih.gov This holistic view is essential for designing the next generation of highly optimized and robust microbial cell factories.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing vanillyl beta-D-glucopyranoside in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic approaches use β-glucosidases to catalyze the transfer of glucose to vanillyl alcohol, leveraging the enzyme's specificity for phenolic aglycones . Chemical synthesis may employ Koenigs-Knorr reactions, where a glycosyl halide (e.g., acetobromo-α-D-glucose) reacts with vanillyl alcohol under basic conditions. Purification often involves column chromatography (silica gel or reverse-phase) to isolate the product .

Q. How is this compound structurally characterized in phytochemical research?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify glycosidic linkages (e.g., β-configuration via JH1H278HzJ_{H1-H2} \approx 7–8 \, \text{Hz}) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]+^+ at m/z 343.29 for C13 _{13}H24 _{24}O11 _{11}) .
  • HPLC : Reverse-phase HPLC with UV detection (280 nm) quantifies purity and monitors enzymatic hydrolysis .

Q. What are the primary applications of this compound as a biochemical tool?

  • Methodological Answer :

  • Enzyme Substrate : Used in β-glucosidase assays to study enzyme kinetics or screen microbial cultures for glycosidase activity. Hydrolysis releases vanillyl alcohol, detectable via UV-Vis or fluorimetry .
  • Phytochemical Marker : Isolated from plants (e.g., Adenophora spp.) using methanol extraction followed by chromatographic separation, aiding in chemotaxonomic studies .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in organic solvents?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10–20% DMSO) to enhance solubility while maintaining biocompatibility for cellular assays .
  • Derivatization : Acetylation of hydroxyl groups improves solubility in chloroform or ethyl acetate for synthetic modifications .
  • Nanocarriers : Encapsulate in cyclodextrins or liposomes to enhance bioavailability in drug delivery studies .

Q. What evidence supports the neuroprotective potential of this compound in cellular models?

  • Methodological Answer :

  • Mechanistic Studies : Bibenzyl glycosides structurally related to vanillyl glucoside (e.g., stilbostemin derivatives) show neuroprotection in SH-SY5Y cells by reducing ROS and inhibiting apoptosis pathways .
  • Experimental Design :
  • Cell Models : Differentiate SH-SY5Y cells with retinoic acid, then treat with 6-hydroxydopamine (neurotoxin) ± vanillyl glucoside.
  • Assays : Measure viability (MTT assay), ROS (DCFH-DA), and apoptosis markers (caspase-3) .

Q. How does this compound interact with gut microbiota in metabolic studies?

  • Methodological Answer :

  • In Vitro Fermentation : Incubate with fecal microbiota in anaerobic chambers. Monitor hydrolysis via HPLC to quantify vanillyl alcohol release .
  • Metabolomics : Use LC-MS/MS to identify microbial metabolites (e.g., ferulic acid) and assess prebiotic effects on Bifidobacterium spp. .

Data Contradictions and Resolution

Q. Discrepancies in reported β-glucosidase inhibition by this compound: How to resolve them?

  • Methodological Answer :

  • Source Variability : Enzyme isoforms (e.g., fungal vs. human β-glucosidases) exhibit differing substrate specificities. Use recombinant enzymes (e.g., Aspergillus niger GBA1) for standardized assays .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} under consistent pH (optimum ~6.5) and temperature (37°C) conditions .

Research Tools and Comparative Data

Application Method Key Reference
SynthesisEnzymatic glycosylation
Structural Elucidation1H^1H-NMR, HR-ESI-MS
Solubility EnhancementCyclodextrin encapsulation
Neuroprotection AssaySH-SY5Y cell model + MTT assay

Future Directions

  • Synthetic Biology : Engineer microbial hosts (e.g., E. coli) to produce vanillyl glucoside via glycosyltransferase expression .
  • Therapeutic Development : Explore synergy with polyphenols (e.g., quercetin glucosides) for enhanced antioxidant or anti-diabetic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.